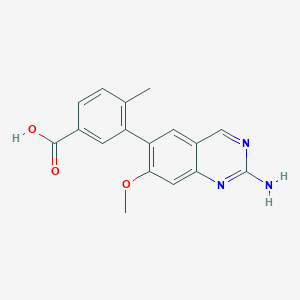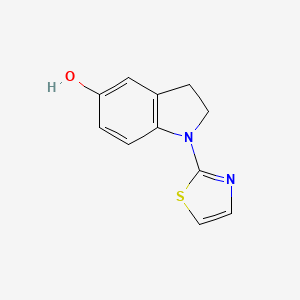
3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline ring system substituted with amino and methoxy groups, as well as a benzoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Amino and Methoxy Groups: The amino group can be introduced via nucleophilic substitution reactions, while the methoxy group can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling with Benzoic Acid: The final step involves coupling the quinazoline derivative with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid: Similar structure with a bromine atom at the 8th position.
(2-Amino-7-methoxyquinazolin-6-yl)-phenylmethanone: Lacks the benzoic acid moiety but has a phenylmethanone group.
Uniqueness
3-(2-Amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and benzoic acid groups allows for versatile chemical reactivity and potential therapeutic applications.
特性
分子式 |
C17H15N3O3 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
3-(2-amino-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H15N3O3/c1-9-3-4-10(16(21)22)5-12(9)13-6-11-8-19-17(18)20-14(11)7-15(13)23-2/h3-8H,1-2H3,(H,21,22)(H2,18,19,20) |
InChIキー |
INJNFQVJKIJLBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=C(C=C3C(=C2)C=NC(=N3)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)








![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)
